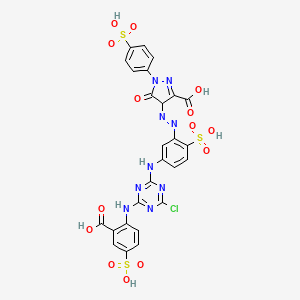

4-((5-((4-((2-Carboxy-4-sulphophenyl)amino)-6-chloro-1,3,5-triazin-2-yl)amino)-2-sulphophenyl)azo)-4,5-dihydro-5-oxo-1-(4-sulphophenyl)-1H-pyrazole-3-carboxylic acid

Description

4-((5-((4-((2-Carboxy-4-sulphophenyl)amino)-6-chloro-1,3,5-triazin-2-yl)amino)-2-sulphophenyl)azo)-4,5-dihydro-5-oxo-1-(4-sulphophenyl)-1H-pyrazole-3-carboxylic acid is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple functional groups, including carboxylic acid, sulfonic acid, and azo groups, which contribute to its diverse reactivity and applications.

Properties

CAS No. |

62223-58-9 |

|---|---|

Molecular Formula |

C26H18ClN9O14S3 |

Molecular Weight |

812.1 g/mol |

IUPAC Name |

4-[[5-[[4-(2-carboxy-4-sulfoanilino)-6-chloro-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]diazenyl]-5-oxo-1-(4-sulfophenyl)-4H-pyrazole-3-carboxylic acid |

InChI |

InChI=1S/C26H18ClN9O14S3/c27-24-30-25(32-26(31-24)29-16-7-6-14(52(45,46)47)10-15(16)22(38)39)28-11-1-8-18(53(48,49)50)17(9-11)33-34-19-20(23(40)41)35-36(21(19)37)12-2-4-13(5-3-12)51(42,43)44/h1-10,19H,(H,38,39)(H,40,41)(H,42,43,44)(H,45,46,47)(H,48,49,50)(H2,28,29,30,31,32) |

InChI Key |

OEXWFTBEVWOXEJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N2C(=O)C(C(=N2)C(=O)O)N=NC3=C(C=CC(=C3)NC4=NC(=NC(=N4)Cl)NC5=C(C=C(C=C5)S(=O)(=O)O)C(=O)O)S(=O)(=O)O)S(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((5-((4-((2-Carboxy-4-sulphophenyl)amino)-6-chloro-1,3,5-triazin-2-yl)amino)-2-sulphophenyl)azo)-4,5-dihydro-5-oxo-1-(4-sulphophenyl)-1H-pyrazole-3-carboxylic acid involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

Diazotization: The formation of diazonium salts from aromatic amines.

Coupling Reaction: The reaction of diazonium salts with aromatic compounds to form azo compounds.

Triazine Ring Formation:

Industrial Production Methods

In industrial settings, the production of this compound is typically carried out in large-scale reactors under controlled conditions. The process involves the use of high-purity reagents and solvents to ensure the quality and yield of the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and optimized to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

4-((5-((4-((2-Carboxy-4-sulphophenyl)amino)-6-chloro-1,3,5-triazin-2-yl)amino)-2-sulphophenyl)azo)-4,5-dihydro-5-oxo-1-(4-sulphophenyl)-1H-pyrazole-3-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, zinc dust.

Substitution Reagents: Halogens, nucleophiles such as amines and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce aromatic amines.

Scientific Research Applications

4-((5-((4-((2-Carboxy-4-sulphophenyl)amino)-6-chloro-1,3,5-triazin-2-yl)amino)-2-sulphophenyl)azo)-4,5-dihydro-5-oxo-1-(4-sulphophenyl)-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a dye in analytical chemistry.

Biology: Employed in the study of enzyme kinetics and protein interactions.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-((5-((4-((2-Carboxy-4-sulphophenyl)amino)-6-chloro-1,3,5-triazin-2-yl)amino)-2-sulphophenyl)azo)-4,5-dihydro-5-oxo-1-(4-sulphophenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. The presence of multiple functional groups allows it to participate in various biochemical reactions, leading to its diverse biological effects.

Comparison with Similar Compounds

Similar Compounds

- 4-Hydroxy-1-(2’-carboxy-4’-sulphophenyl)-3-[N-(2’-oxobenzimidazol-5’-yl)carboxamide]pyrazole

- 4-Hydroxy-1-(2’-carboxy-4’-sulphophenyl)-3-[N-(2’-oxobenzimidazol-5’-yl)carboxamide]pyrazole

Uniqueness

Compared to similar compounds, 4-((5-((4-((2-Carboxy-4-sulphophenyl)amino)-6-chloro-1,3,5-triazin-2-yl)amino)-2-sulphophenyl)azo)-4,5-dihydro-5-oxo-1-(4-sulphophenyl)-1H-pyrazole-3-carboxylic acid stands out due to its unique combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound in various fields of scientific research and industrial applications.

Biological Activity

The compound 4-((5-((4-((2-Carboxy-4-sulphophenyl)amino)-6-chloro-1,3,5-triazin-2-yl)amino)-2-sulphophenyl)azo)-4,5-dihydro-5-oxo-1-(4-sulphophenyl)-1H-pyrazole-3-carboxylic acid is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound is characterized by multiple functional groups including sulfonic acid, carboxylic acid, and an azo linkage, which are significant for its solubility and interaction with biological systems. Its molecular formula is , with a molar mass of approximately 603.09 g/mol.

Anticancer Activity

Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. A study evaluating similar triazine-based compounds demonstrated significant inhibition of cell viability in human cancer cell lines such as HCT116 (colon cancer) and MCF7 (breast cancer). The mechanism of action includes induction of apoptosis and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HCT116 | 10.5 | Apoptosis induction |

| MCF7 | 12.3 | G0/G1 phase arrest |

| HeLa | 15.0 | G2/M phase arrest |

The compound's mechanism involves inhibition of key signaling pathways associated with cancer cell proliferation. Specifically, it has been observed to interfere with the MDM2-p53 interaction, leading to stabilization of p53 and subsequent activation of apoptotic pathways.

Study 1: Cytotoxicity Assessment

In a controlled laboratory setting, the cytotoxicity of the compound was evaluated using an MTT assay over a 72-hour incubation period. The results indicated that the compound effectively reduced cell viability in a dose-dependent manner across all tested cancer cell lines.

Study 2: Cell Cycle Analysis

Flow cytometry analysis revealed that treatment with the compound resulted in significant alterations in cell cycle distribution:

- Increased sub-G1 population indicating apoptosis.

- Arrest in G0/G1 phase at lower concentrations and G2/M phase at higher concentrations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.